tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
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Overview
Description
Tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Chemical Properties
Facile Synthesis of Pyrimidine Derivatives : The compound tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is part of a broader category of chemicals used in synthesizing pyrimidine derivatives. For example, Kanno et al. (1991) describe a method for synthesizing related pyrimidine derivatives, highlighting the versatility of these compounds in chemical synthesis (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
H4 Receptor Ligand Synthesis : Altenbach et al. (2008) conducted studies on 2-aminopyrimidines as ligands for the histamine H4 receptor. This research demonstrates the potential of pyrimidine derivatives in medicinal chemistry, particularly in the context of receptor targeting (Altenbach et al., 2008).
Antibacterial Activity Research : El-Abadelah et al. (1998) explored the antibacterial activity of thieno[3,2-d]pyrimidine derivatives. This study highlights the potential biomedical applications of these compounds in combating bacterial infections (El-Abadelah, Sabri, Al-Ashqar, Mion, Bompart, & Calas, 1998).
Chemical Structure Analysis : Kaur et al. (2012) provide an in-depth analysis of the crystal structure of a related pyrimidine compound, demonstrating the importance of structural analysis in understanding the chemical properties and potential applications of these compounds (Kaur, Jasinski, Keeley, Yathirajan, Betz, Gerber, & Butcher, 2012).
Synthesis of Pyrimidine-Linked Heterocyclics : Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazoles, which could be relevant to the compound , given its pyrimidine base. This research opens doors to creating diverse heterocyclic structures for various applications (Deohate & Palaspagar, 2020).
Safety and Hazards
While specific safety and hazard information for “tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” is not available, it’s generally recommended to handle all chemical compounds with appropriate safety measures, including wearing personal protective equipment and avoiding contact with skin and eyes .
Properties
IUPAC Name |
tert-butyl 2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-7-5-6-8-13(12)14-10-25-17-16(14)20-11-21(18(17)23)9-15(22)24-19(2,3)4/h5-8,10-11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRMCCDEJWKIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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